(3,4-dimethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
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Description
(3,4-dimethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to bind with high affinity to multiple receptors . These targets can be enzymes, receptors, or other proteins that play crucial roles in various biological processes.
Mode of Action
The compound’s interaction with its targets is likely to involve the formation of hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring and the carbonyl group in the compound’s structure are capable of forming these bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
For instance, indole derivatives, which share some structural similarities with the compound , have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The presence of hydrogen bond-forming groups in the compound’s structure, such as the nitrogen atoms in the 1,2,4-triazole ring and the carbonyl group, can potentially improve its pharmacokinetic properties .
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The (3,4-dimethoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a potential bioactive compound . It is known that triazole derivatives, which this compound is a part of, produce a variety of biological effects . They have structural characteristics that make it easier to bind with target molecules
Cellular Effects
Based on the information available, it can be inferred that it may have potential effects on various types of cells and cellular processes . The exact nature of these effects, including its impact on cell signaling pathways, gene expression, and cellular metabolism, needs to be further investigated.
Molecular Mechanism
It is known that the compound is a product of the Michael addition of N-heterocycles to chalcones . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-19-9-8-16(12-20(19)28-2)21(26)24-11-10-17(13-24)25-14-18(22-23-25)15-6-4-3-5-7-15/h3-9,12,14,17H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFNGSURVGVARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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